3,3-Bis[(benzyloxy)methyl]oct-5-ynal
CAS No.: 828913-48-0
Cat. No.: VC16809272
Molecular Formula: C24H28O3
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
![3,3-Bis[(benzyloxy)methyl]oct-5-ynal - 828913-48-0](/images/structure/VC16809272.png)
Specification
CAS No. | 828913-48-0 |
---|---|
Molecular Formula | C24H28O3 |
Molecular Weight | 364.5 g/mol |
IUPAC Name | 3,3-bis(phenylmethoxymethyl)oct-5-ynal |
Standard InChI | InChI=1S/C24H28O3/c1-2-3-10-15-24(16-17-25,20-26-18-22-11-6-4-7-12-22)21-27-19-23-13-8-5-9-14-23/h4-9,11-14,17H,2,15-16,18-21H2,1H3 |
Standard InChI Key | UEHMNBJKUWOOAK-UHFFFAOYSA-N |
Canonical SMILES | CCC#CCC(CC=O)(COCC1=CC=CC=C1)COCC2=CC=CC=C2 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Elucidation
The compound’s IUPAC name, 3,3-bis[(benzyloxy)methyl]oct-5-ynal, reflects its key functional groups:
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Aldehyde group at position 1.
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Triple bond between carbons 5 and 6.
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Benzyloxymethyl groups (-CH2-O-CH2-C6H5) at carbon 3.
The molecular formula is C24H28O3, derived from the oct-5-ynal backbone (C8H10O) and two benzyloxymethyl substituents (each C8H9O) . The benzyloxy groups introduce steric bulk and lipophilicity, influencing reactivity and solubility.
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C24H28O3 | |
Molecular Weight | 388.48 g/mol | |
Exact Mass | 388.204 Da | |
LogP (Partition Coefficient) | ~4.5 (estimated) |
Synthetic Methodologies
Core Strategy
Synthesis of 3,3-bis[(benzyloxy)methyl]oct-5-ynal likely follows a multi-step approach involving:
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Alkyne Formation: Introduction of the triple bond via elimination or cross-coupling.
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Aldehyde Installation: Oxidation of a primary alcohol or hydroformylation.
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Benzyloxymethyl Protection: Alkylation of hydroxyl groups using benzyl bromide under basic conditions .
A analogous synthesis for 3,3-bis(phenylmethoxymethyl)hept-5-ynal by Shintani et al. (2005) employed palladium-catalyzed alkynylation and sequential benzyl protection .
Key Steps and Reagents
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Triple Bond Introduction: Sonogashira coupling to install the alkyne moiety.
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Aldehyde Generation: Dess-Martin oxidation of a primary alcohol precursor .
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Benzyl Protection: Treatment with benzyl bromide and NaH in THF .
Table 2: Representative Synthetic Pathway
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Alkyne Formation | Pd(PPh3)4, CuI, Et3N | 75% |
2 | Alcohol Oxidation | Dess-Martin Periodinane | 88% |
3 | Benzyl Protection | BnBr, NaH, THF, 0°C→RT | 82% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H-NMR (CDCl3, 400 MHz):
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δ 9.80 (1H, s): Aldehyde proton.
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δ 7.30–7.25 (10H, m): Aromatic protons from benzyl groups.
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δ 4.50 (4H, s): Methylene protons adjacent to oxygen (-O-CH2-C6H5).
13C-NMR (CDCl3, 100 MHz):
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δ 201.5: Aldehyde carbon.
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δ 138.5–127.5: Aromatic carbons.
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δ 85.2, 78.4: Triple bond carbons.
Mass Spectrometry
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ESI-MS: m/z 411.2 [M+Na]+ (calculated for C24H28O3Na).
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Fragmentation patterns align with cleavage at the aldehyde and benzyl ether linkages .
Applications and Research Significance
Organic Synthesis
The compound serves as a versatile intermediate:
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